molecular formula C6H11NO3S B2648779 (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1909294-77-4

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No. B2648779
CAS RN: 1909294-77-4
M. Wt: 177.22
InChI Key: GJJRBQXKNGFCRJ-NGJCXOISSA-N
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Description

“(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide” is a chemical compound with a bicyclic structure . The compound belongs to the class of organic compounds known as azabicyclo[2.2.1]heptanes .


Synthesis Analysis

The synthesis of similar compounds, oxygenated 2-azabicyclo[2.2.1]heptanes, has been described in the literature. One method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The molecular structure of “(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide” is characterized by a bicyclic framework . The InChI code for this compound is 1S/C7H13NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,8,9,10)/t5-,6+,7?/m1/s1 .


Chemical Reactions Analysis

While specific chemical reactions involving “(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide” are not mentioned in the available resources, similar compounds such as oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

Scientific Research Applications

Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis, particularly in the production of epibatidine, an alkaloid, via a novel enantioselective sulfinate elimination reaction (Jones, Simpkins, & Giblin, 1998).

Structural Studies

Studies have shown that the pyramidalization of nitrogen in sulfonamides, such as (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide, is enhanced in the solid state, contributing to our understanding of sulfonamide structure (Ohwada, Okamoto, Shudo, & Yamaguchi, 1998).

Pharmaceutical Formulation

This compound is a key intermediate in the formulation of β-lactamase inhibitors for intravenous administration, with studies focusing on its physicochemical properties and stability for optimal drug formulation (Mortko et al., 2010).

Antiproliferative Activity

Researchers have synthesized a series of sulfonamides based on the 2-azabicycloalkane skeleton, including (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide, and studied their antiproliferative activity. Some derivatives have shown potential as selective antitumor agents (Iwan et al., 2020).

Synthesis of Derivatives

The synthesis of new derivatives of this compound has been explored, which is significant for the development of conformationally constrained analogues of epibatidine and other biologically active compounds (Marco-Contelles et al., 2009).

Reaction Mechanisms

Studies have also investigated the reaction mechanisms involving this compound, such as the rearrangement of N-sulfonylaziridines and the formation of bicyclic sulfonamides. These insights are critical for understanding and optimizing synthetic routes (Müller, Nury, & Riegert, 2001; Müller, Riegert, & Bernardinelli, 2004).

Enantiospecific Synthesis

The enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system, a related compound, demonstrates the compound's role in producing specific stereochemical configurations for research and pharmaceutical applications (Houghton et al., 1993).

properties

IUPAC Name

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2,(H2,7,8,9)/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJRBQXKNGFCRJ-NGJCXOISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide

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